molecular formula C22H21F3N4O2 B2867888 (3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 1705103-89-4

(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2867888
CAS No.: 1705103-89-4
M. Wt: 430.431
InChI Key: NCUCNQCLXRCKKK-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring three key motifs:

1,2,4-Oxadiazole core: A heterocyclic ring substituted with an o-tolyl (ortho-methylphenyl) group at the 3-position.

Trifluoromethylpyridinyl ketone: A 6-(trifluoromethyl)pyridin-3-yl methanone group attached to the piperidine nitrogen. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, while the pyridine ring contributes to π-π stacking interactions in target binding.

Properties

IUPAC Name

[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O2/c1-14-5-2-3-7-17(14)20-27-19(31-28-20)11-15-6-4-10-29(13-15)21(30)16-8-9-18(26-12-16)22(23,24)25/h2-3,5,7-9,12,15H,4,6,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUCNQCLXRCKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a novel derivative that incorporates both oxadiazole and piperidine moieties. This compound is part of a broader class of oxadiazole derivatives that have been extensively studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Overview of Oxadiazole Derivatives

1,2,4-Oxadiazole derivatives have gained significant attention in medicinal chemistry due to their wide range of biological activities. These compounds are known to exhibit:

  • Anticancer activity by targeting various enzymes involved in cancer cell proliferation.
  • Anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX).
  • Antimicrobial effects against bacteria and fungi.

Table 1: Biological Activities of Oxadiazole Derivatives

Activity TypeMechanism of ActionReference
AnticancerInhibition of HDAC, thymidylate synthase
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialDisruption of bacterial cell wall synthesis
AntioxidantScavenging free radicals

The biological activity of the compound can be attributed to its structural features:

  • The oxadiazole ring serves as a bioisostere for carboxylic acids or amides, which may enhance interactions with biological targets like enzymes and receptors.
  • The piperidine moiety may facilitate binding to specific receptors or enzymes due to its basic nature and ability to form hydrogen bonds.

Case Studies and Research Findings

Recent studies have highlighted the potential of oxadiazole derivatives in various therapeutic areas:

  • Anticancer Activity : A study demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values ranging from 10 to 50 µM. The mechanism involved the inhibition of HDAC and telomerase activity, which are crucial for cancer cell survival and proliferation .
  • Anti-inflammatory Effects : Another research focused on oxadiazole derivatives as selective COX inhibitors. The compound showed a marked reduction in inflammation in animal models, with a significant decrease in pro-inflammatory cytokines .
  • Antimicrobial Properties : A series of studies indicated that certain oxadiazole derivatives possess broad-spectrum antimicrobial activity. For instance, one derivative was effective against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs listed in (Fluorochem, 2025) provide a basis for comparative analysis. Below is a systematic comparison:

Table 1: Structural and Functional Group Comparisons

Compound Name Core Heterocycle Substituent on Oxadiazole Piperidine/Pyrimidine Modification Trifluoromethyl Position Key Differences
Target Compound 1,2,4-Oxadiazole o-Tolyl (3-position) Piperidine methylene bridge Pyridin-3-yl (6-CF₃) Reference compound
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine HCl 1,2,4-Oxadiazole Cyclopropyl (3-position) Piperidine (no methylene bridge) Absent Smaller substituent (cyclopropyl vs. o-tolyl) reduces steric bulk; lacks trifluoromethyl group
3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine Triazolo-pyrimidine 3-Fluorophenyl Fused triazolo-pyrimidine system Absent Heterocycle replaced; fluorophenyl may enhance polarity vs. o-tolyl
1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine diHCl Pyrimidine Absent Piperidin-4-amine Pyrimidin-4-yl (6-CF₃) Pyrimidine replaces oxadiazole; amine group may improve solubility

Key Observations

Substituent Effects :

  • The o-tolyl group on the target compound introduces steric hindrance and lipophilicity compared to smaller substituents (e.g., cyclopropyl in Fluorochem’s analog). This may influence binding pocket accessibility in protein targets.
  • Trifluoromethyl placement : The 6-CF₃ on pyridin-3-yl (target) vs. 6-CF₃ on pyrimidin-4-yl (Fluorochem analog) alters electronic distribution and hydrogen-bonding capacity. Pyrimidines generally exhibit higher polarity than pyridines .

Heterocycle Variations :

  • Replacement of the 1,2,4-oxadiazole with a triazolo-pyrimidine (as in Fluorochem’s analog) reduces metabolic stability but may improve aqueous solubility due to increased hydrogen-bonding sites .

Pharmacokinetic Implications: The piperidine methylene bridge in the target compound could enhance blood-brain barrier penetration compared to non-bridged piperidine analogs. The absence of a trifluoromethyl group in other analogs (e.g., cyclopropyl-oxadiazole) likely reduces logP values, favoring renal excretion over tissue accumulation .

Research Findings and Limitations

  • Evidence Gaps: No direct pharmacological or ADMET data for the target compound are provided in the evidence. Comparisons are inferred from structural analogs.
  • Contradictions : Fluorochem’s analogs prioritize pyrimidine/triazole cores, whereas the target compound’s oxadiazole-pyridine hybrid may exhibit unique selectivity profiles.

Table 2: Hypothetical Property Comparison

Property Target Compound 3-(3-Cyclopropyl-oxadiazole) Piperidine 1-[6-CF₃-Pyrimidinyl]piperidine
logP (Predicted) ~3.5 (high) ~2.1 (moderate) ~2.8 (moderate)
Solubility (µg/mL) <10 (low) >50 (moderate) ~30 (moderate)
Metabolic Stability High (oxadiazole) Moderate Low (pyrimidine)

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is synthesized via cyclization reactions between amidoximes and acyl chlorides. A representative method involves reacting o-tolylamidoxime with trichloroacetyl chloride in toluene under reflux conditions. The reaction proceeds via nucleophilic attack of the amidoxime’s amino group on the electrophilic carbonyl carbon, followed by cyclodehydration to form the oxadiazole ring. Typical conditions include temperatures of 75–100°C and reaction times of 2–4 hours, yielding the 3-(o-tolyl)-1,2,4-oxadiazole intermediate in >80% purity.

Key Reaction Parameters for Oxadiazole Formation

Parameter Value Source
Reagent Ratio 1:2 (amidoxime:acyl chloride)
Solvent Toluene
Temperature 75–100°C
Reaction Time 2–4 hours
Yield 79–85%

Preparation of 6-(Trifluoromethyl)pyridin-3-yl Methanone

The 6-(trifluoromethyl)pyridine moiety is synthesized via halogen exchange using (trichloromethyl)pyridine derivatives and anhydrous hydrogen fluoride (HF) under superatmospheric pressure. For example, 2-chloro-5-(trichloromethyl)pyridine reacts with HF in the presence of FeCl₃ or FeF₃ catalysts at 150–250°C and 5–1,200 psig to yield 2-chloro-5-(trifluoromethyl)pyridine. Subsequent hydrolysis or coupling reactions introduce the methanone group at the 3-position.

Optimized Conditions for Trifluoromethylation

Parameter Value Source
Catalyst FeCl₃ (1–10 mol%)
Pressure 15–1,200 psig
Temperature 170–180°C
Reaction Time 25–100 hours
Yield 70–82%

Functionalization of the Piperidine Ring

The piperidine ring is functionalized at the 3-position with a methyl group bearing the oxadiazole moiety. Electroreductive cyclization in flow microreactors offers a scalable approach. Imine precursors react with terminal dihaloalkanes under electrochemical reduction, achieving cyclization at ambient temperatures with yields exceeding 65%. Alternatively, nucleophilic substitution using 3-(bromomethyl)piperidine and the oxadiazole intermediate in dimethylformamide (DMF) with K₂CO₃ as a base provides the substituted piperidine derivative in 72% yield.

Coupling of Intermediate Components

The final step involves coupling the 3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine with 6-(trifluoromethyl)pyridin-3-yl methanone. A two-stage process is employed:

  • Activation of the Pyridine Carbonyl : The methanone group is activated using thionyl chloride to form the acyl chloride.
  • Amide Coupling : The acyl chloride reacts with the piperidine’s secondary amine in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0–25°C.

Coupling Reaction Parameters

Parameter Value Source
Activator Thionyl chloride
Base Triethylamine
Solvent Dichloromethane
Temperature 0–25°C
Yield 68–75%

Industrial-Scale Considerations

Industrial production prioritizes cost efficiency and safety. Continuous flow reactors minimize exposure to hazardous reagents like HF and improve reaction control. Purification is achieved via column chromatography or recrystallization, with final purity >98% confirmed by HPLC.

Alternative Synthetic Routes

  • Microwave-Assisted Cyclization : Reduces oxadiazole formation time to 30 minutes with comparable yields.
  • Enzymatic Hydrolysis : Explored for greener synthesis of the pyridine moiety but currently limited by lower yields (50–55%).

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